2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC16372462
Molecular Formula: C15H10BrClN4S
Molecular Weight: 393.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10BrClN4S |
|---|---|
| Molecular Weight | 393.7 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromo-6-chloroimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C15H10BrClN4S/c16-14-12(18-13-6-5-9(17)7-21(13)14)8-22-15-19-10-3-1-2-4-11(10)20-15/h1-7H,8H2,(H,19,20) |
| Standard InChI Key | YYSJMICXPSGEAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |
Introduction
The compound 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic molecule that combines elements of imidazo[1,2-a]pyridine and benzo[d]imidazole. This compound is not explicitly mentioned in the provided search results, so we will discuss its potential properties and applications based on related compounds and general principles of organic chemistry.
Synthesis
The synthesis of such a compound would likely involve multiple steps, including:
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Preparation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine: This can be obtained from commercial sources or synthesized through known methods involving imidazo[1,2-a]pyridine derivatives .
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Introduction of the Methylthio Group: This might involve alkylation reactions to introduce the methyl group followed by thiolation to form the thio linkage.
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Coupling with 1H-Benzo[d]imidazole: This step could involve nucleophilic substitution or other coupling reactions to form the final product.
Potential Applications
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Biological Activity: Compounds with imidazo[1,2-a]pyridine and benzo[d]imidazole moieties have shown potential in various biological applications, including antimicrobial and anticancer activities . The presence of bromine and chlorine could enhance these properties due to their electronegative effects.
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Pharmaceutical Research: The combination of these two heterocyclic systems might provide unique pharmacological profiles, making it a candidate for drug discovery efforts.
Research Findings and Data
Given the lack of specific data on this compound, we can look at related compounds for insights:
| Compound | Biological Activity | Reference |
|---|---|---|
| 2-Mercaptobenzimidazole derivatives | Antimicrobial and anticancer activities | |
| Imidazo[2,1-b]thiazole derivatives | Antiviral and antimycobacterial activities |
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